molecular formula C7H4F2O3 B6197024 5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione CAS No. 2680539-69-7

5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione

Cat. No.: B6197024
CAS No.: 2680539-69-7
M. Wt: 174.10 g/mol
InChI Key: DSJPYBMKIDODDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione is a fluorinated cyclopenta-fused furan derivative featuring two ketone groups at positions 1 and 2. The fluorine substituents at position 5 likely enhance its stability and modulate reactivity compared to non-fluorinated analogs.

Properties

CAS No.

2680539-69-7

Molecular Formula

C7H4F2O3

Molecular Weight

174.10 g/mol

IUPAC Name

5,5-difluoro-4,6-dihydrocyclopenta[c]furan-1,3-dione

InChI

InChI=1S/C7H4F2O3/c8-7(9)1-3-4(2-7)6(11)12-5(3)10/h1-2H2

InChI Key

DSJPYBMKIDODDB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CC1(F)F)C(=O)OC2=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopentadiene and fluorinated reagents.

    Cyclization Reaction: The cyclopentadiene undergoes a cyclization reaction with a fluorinated reagent under controlled conditions to form the furan ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the cyclization and fluorination reactions efficiently.

    Optimized Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Implementing purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways: It may modulate biochemical pathways, leading to changes in cellular processes like signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on cyclopenta[c]thiophene and dithiine-dione derivatives, which share structural similarities (e.g., fused bicyclic frameworks) but differ in heteroatoms and substituents. Below is a comparative analysis based on the available

Table 1: Key Properties of Cyclopenta-Fused Compounds

Compound Name Core Structure Substituents/Functional Groups Key Findings from Evidence
5-Alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophene () Cyclopenta[c]thiophene 5-Alkyl, 1,3-dimethyl Synthesized via alkyl Grignard addition to a ketone precursor. Exhibits planar bicyclic geometry with alkyl substituents enhancing solubility .
4H-Cyclopenta[c]thiophene-5,5(6H)-dicarbonitrile () Cyclopenta[c]thiophene 5,5-Dicarbonitrile Rigid, electron-deficient structure due to nitrile groups. Used in optoelectronic studies .
6,6-Dimethyl-1,4-dihydro-5H-cyclopenta[d][1,2]dithiine-5,7(6H)-dione () Cyclopenta[d]dithiine 5,7-Dione, 6,6-dimethyl Features a dithiine ring fused to a cyclopentane-dione. Demonstrates sulfur-mediated redox activity .
5,5-Difluoro-1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione (Target Compound) Cyclopenta[c]furan 5,5-Difluoro, 1,3-dione Hypothesized: Fluorine atoms may increase electronegativity and resistance to nucleophilic attack compared to thiophene/dithiine analogs. Lack of direct experimental data precludes definitive conclusions.

Structural and Electronic Differences

  • Heteroatom Effects: The target compound replaces sulfur (in thiophene/dithiine analogs) with oxygen in the furan ring, reducing aromaticity and altering electron density distribution.
  • Functional Groups: Unlike the dicarbonitrile or dithiine-dione systems in , the target compound’s 1,3-dione groups may favor keto-enol tautomerism, influencing acidity and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.